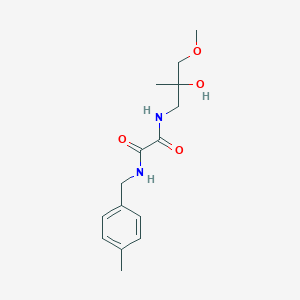
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide, also known as HMB-45, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HMB-45 is a derivative of oxalic acid and has been synthesized through various methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide involves the reaction of 2-hydroxy-3-methoxy-2-methylpropanal with N-(4-methylbenzyl)oxalamide in the presence of a suitable catalyst.
Starting Materials
2-hydroxy-3-methoxy-2-methylpropanal, N-(4-methylbenzyl)oxalamide
Reaction
Step 1: Dissolve 2-hydroxy-3-methoxy-2-methylpropanal (1.0 g, 7.0 mmol) and N-(4-methylbenzyl)oxalamide (1.5 g, 7.0 mmol) in 20 mL of anhydrous ethanol., Step 2: Add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.7 mmol) to the reaction mixture., Step 3: Heat the reaction mixture at reflux for 6 hours., Step 4: Cool the reaction mixture to room temperature and filter the precipitated product., Step 5: Wash the product with cold ethanol and dry under vacuum to obtain N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide as a white solid (yield: 85%).
Mécanisme D'action
The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide is not fully understood. However, it has been suggested that N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide may exert its anticancer activity by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been found to be overexpressed in various cancer cells. N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide may also exert its antiviral and antibacterial activity by disrupting the membrane integrity of the virus or bacteria.
Effets Biochimiques Et Physiologiques
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer, antiviral, and antibacterial activity. However, N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide also has some limitations. It is not very soluble in water, which may limit its use in certain experiments. In addition, the mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for the research of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide. One potential direction is to further investigate the mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide. This may help to elucidate its potential applications in various fields. Another direction is to investigate the potential use of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide in combination with other drugs or therapies. This may help to enhance its efficacy and reduce its potential side effects. Finally, further studies are needed to investigate the potential use of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide in vivo, which may help to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antibacterial activity. N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer cells. It has also been found to inhibit the replication of HIV-1 and herpes simplex virus type 1. In addition, N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide has been shown to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-4-6-12(7-5-11)8-16-13(18)14(19)17-9-15(2,20)10-21-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCBYAGQTJEWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(4-methylbenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

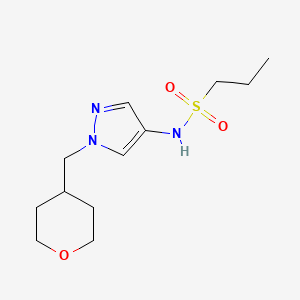
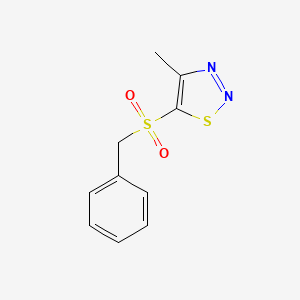
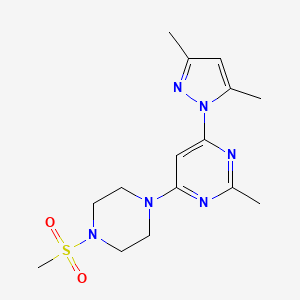
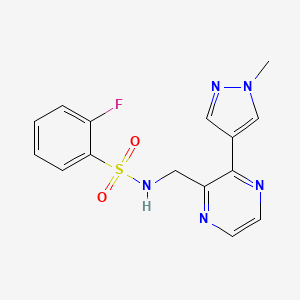
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
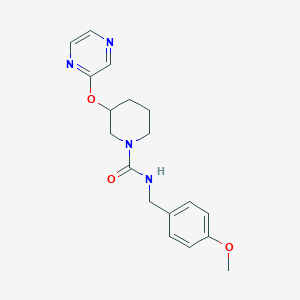
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)
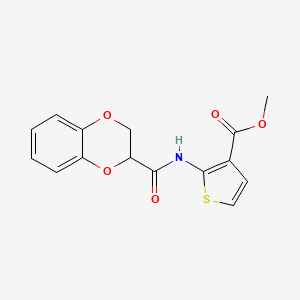

![1-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2803245.png)
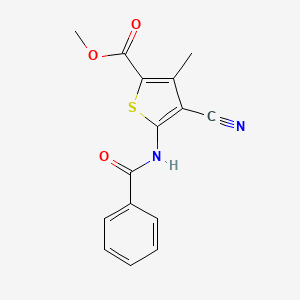
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)